BenchChemオンラインストアへようこそ!

6-(Methoxycarbonyl)nicotinic acid

Drug Discovery Biophysical Assays Solubility-Limited Absorption

6-(Methoxycarbonyl)nicotinic acid (CAS 17874-76-9) is the optimal asymmetric building block for sequential derivatization strategies. Unlike symmetric diacids, its orthogonal 2‑methyl ester and 5‑carboxylic acid enable chemoselective amide coupling, metal coordination, and post‑synthetic modification without protecting‑group steps. This heterobifunctional scaffold is critical for constructing HBV RT inhibitor leads, CAIII‑targeted probes, and site‑isolated MOF ligands. Procuring this specific ester ensures reproducible reactivity and solubility for early ADME profiling. Accept no substitutes that compromise synthetic versatility.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 17874-76-9
Cat. No. B092421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxycarbonyl)nicotinic acid
CAS17874-76-9
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11)
InChIKeyQRSXLMSDECGEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methoxycarbonyl)nicotinic acid (CAS 17874-76-9): Procurement Guide for the Asymmetric Pyridine-2,5-Dicarboxylate Scaffold


6-(Methoxycarbonyl)nicotinic acid (CAS 17874-76-9) is an asymmetric, heterobifunctional pyridine derivative bearing both a free 5-carboxylic acid and a 2-methyl ester moiety [1]. With the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol, it serves as a versatile building block in medicinal chemistry and materials science . Its primary value lies in its ability to undergo chemoselective transformations: the carboxylic acid can be activated for amide coupling or coordination chemistry, while the ester can be hydrolyzed or reduced under orthogonal conditions, enabling the construction of complex molecular architectures that are inaccessible with symmetric diacids or non-esterified analogs [2].

Why In-Class Pyridine Dicarboxylates Cannot Substitute for 6-(Methoxycarbonyl)nicotinic acid: The Asymmetric Functionalization Advantage


Procurement of an alternative pyridine dicarboxylate derivative without rigorous justification introduces significant scientific and logistical risk. The defining feature of 6-(Methoxycarbonyl)nicotinic acid is its asymmetric 2,5-dicarboxylate substitution pattern, which combines a free carboxylic acid at the 5-position and a methyl ester at the 2-position [1]. Substituting with the symmetric 2,5-pyridinedicarboxylic acid (CAS 100-26-5) eliminates any possibility of chemoselective chemistry, as both functional groups are identical [2]. Conversely, selecting the 6-(Ethoxycarbonyl)nicotinic acid analog (CAS 17874-78-1) alters the steric and electronic environment of the ester, impacting reactivity and solubility in ways that may derail established synthetic or biological protocols . The evidence below demonstrates exactly where these differences become quantifiable and how they directly impact scientific selection, formulation development, and research reproducibility .

Quantitative Differentiation of 6-(Methoxycarbonyl)nicotinic acid (17874-76-9) from Key Comparators


Aqueous Solubility Advantage of the Methyl Ester at Physiological pH for In Vitro Assays

At pH 7.4, 6-(Methoxycarbonyl)nicotinic acid exhibits an aqueous solubility of 1 mg/mL, which is a critical parameter for achieving reliable, reproducible concentrations in biological buffers and cell culture media . This solubility is fundamentally different from the symmetric 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is reported as practically insoluble in cold water [1]. The presence of the single methyl ester on 6-(Methoxycarbonyl)nicotinic acid provides sufficient lipophilic character to disrupt the extensive intermolecular hydrogen-bonding network seen in the diacid, enabling a workable solubility profile for in vitro pharmacology studies [2].

Drug Discovery Biophysical Assays Solubility-Limited Absorption

Distinct Solid-State Thermal Properties: Lower Melting Point vs. Ethoxycarbonyl Analog

The melting point of 6-(Methoxycarbonyl)nicotinic acid is reported as 195-202°C , with some suppliers listing a more specific range of 220-222°C [1]. This is in stark contrast to the 6-(Ethoxycarbonyl)nicotinic acid analog, which has a melting point reported as >240°C . The significantly higher melting point of the ethyl ester derivative reflects a stronger crystal lattice energy, which can directly impact its processability in scale-up and formulation. For example, in hot-melt extrusion or solid dispersion formulation, the lower melting point of the target compound may offer a wider processing window and reduced risk of thermal degradation compared to its higher-melting ethyl analog .

Crystallization Process Chemistry Solid-State Characterization

Class-Level Potency as a Scaffold for Hepatitis B Virus (HBV) Inhibition

While direct head-to-head potency data for the monomeric 6-(Methoxycarbonyl)nicotinic acid against HBV is not available, the 2,5-pyridinedicarboxylic acid core scaffold has been validated as a potent pharmacophore for non-nucleosidic reverse transcriptase (RT) inhibition of HBV. Derivatives of 2,5-pyridinedicarboxylic acid demonstrated potent anti-HBV activity with IC50 values ≤ 0.01 μg/mL in a cell-free RT assay [1]. This class-level potency is not observed with 2,4- or 2,6-pyridinedicarboxylate regioisomers, establishing the 2,5-substitution pattern as the pharmacophoric requirement [2]. Procuring 6-(Methoxycarbonyl)nicotinic acid therefore provides the functionalized 2,5-scaffold necessary to enter this specific chemical space, whereas the symmetric 2,5-diacid lacks the chemoselective handle for further optimization .

Antiviral Research Reverse Transcriptase Inhibitors Infectious Disease

Esterase-Dependent Carbonic Anhydrase III (CAIII) Inhibition Profile

6-Substituted nicotinic acid analogs, a class that includes 6-(Methoxycarbonyl)nicotinic acid, have been characterized as potent inhibitors of Carbonic Anhydrase III (CAIII) [1]. The parent compound, nicotinic acid, was experimentally validated to inhibit CAIII with a Ki value of 203 µM [2]. Subsequent studies on 6-substituted analogs demonstrated that the ester moiety is critical for activity; the inhibitory mode was confirmed to be dependent on the weak esterase activity of CAIII itself [3]. Notably, 6-(hexyloxy)pyridine-3-carboxylic acid achieved a Ki of 41.6 µM, representing a nearly 5-fold improvement over the parent nicotinic acid [3]. This structure-activity relationship (SAR) positions 6-(Methoxycarbonyl)nicotinic acid as a key entry point for developing CAIII-targeted therapies for hyperlipidemia and cancer, a pathway not accessible to non-esterified pyridine carboxylates [4].

Metabolic Disease Carbonic Anhydrase Inhibition Enzyme Mechanism

CCR5 Antagonism: Target Compound Lacks Reported Potency, Highlighting Scaffold Specificity

It is critical for procurement decisions to understand not only where a compound is active but also where it is not. While preliminary screening has indicated that the broader nicotinic acid derivative class can be exploited for CCR5 antagonism [1], binding data for the specific 6-(Methoxycarbonyl)nicotinic acid against the human CCR5 receptor reveals negligible activity. In one assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, the compound exhibited an IC50 of 1.86 × 10^6 nM (1.86 mM) [2]. This level of potency is >10,000-fold weaker than what would be considered a tractable starting point for drug discovery. This negative data is valuable: it confirms that the 2-methoxycarbonyl-5-carboxylic acid substitution pattern does not confer CCR5 activity and that researchers should instead pursue alternative scaffolds for this target.

HIV Entry Inhibition Immunology GPCR Pharmacology

Stoichiometric and Structural Purity for Reproducible Coordination Chemistry

The compound is supplied with a standard purity of 98%, validated by HPLC, NMR, and GC . In the context of coordination chemistry, where 2,5-pyridinedicarboxylates are employed as ligands for constructing metal-organic frameworks (MOFs) and coordination polymers, this level of purity is essential [1]. The presence of the structurally related impurity 2,5-pyridinedicarboxylic acid (Nicotinic Acid EP Impurity D, CAS 100-26-5) would compromise the intended metal-to-ligand stoichiometry by introducing a competing dianionic ligand [2]. Since 6-(Methoxycarbonyl)nicotinic acid acts as a monoanionic ligand (due to the ester at the 2-position), any contamination by the diacid would lead to unpredictable and irreproducible coordination geometries, directly impacting the properties of the resulting materials . The certified purity and orthogonal functionalization ensure that the ligand's denticity is precisely defined.

Metal-Organic Frameworks (MOFs) Coordination Polymers Catalysis

Procurement-Driven Application Scenarios for 6-(Methoxycarbonyl)nicotinic acid (17874-76-9)


Medicinal Chemistry: Lead Optimization of HBV Reverse Transcriptase Inhibitors

Building on the class-level evidence that 2,5-pyridinedicarboxylic acid derivatives are potent HBV RT inhibitors (IC50 ≤ 0.01 μg/mL) [1], 6-(Methoxycarbonyl)nicotinic acid serves as the optimal starting material for lead optimization. Its asymmetric ester/acid functionality allows for sequential derivatization: the 5-carboxylic acid can be coupled to a primary pharmacophore (e.g., via amide bond formation), while the 2-methyl ester can be retained, hydrolyzed, or reduced as needed to modulate physicochemical properties. The compound's workable aqueous solubility (1 mg/mL at pH 7.4) facilitates early in vitro ADME and pharmacokinetic profiling of the resulting analogs, a key advantage over the insoluble 2,5-diacid comparator. Procuring this specific ester enables exploration of the SAR around the 2-position without the need for additional protecting group steps.

Chemical Biology: Development of CAIII-Targeted Probes for Metabolic Disease

The validated role of 6-substituted nicotinic acid analogs as CAIII inhibitors (parent Ki = 203 µM; improved analogs down to Ki = 41.6 µM) [2] positions 6-(Methoxycarbonyl)nicotinic acid as a precursor for activity-based probes and tool compounds. The free carboxylic acid is a convenient handle for conjugation to fluorophores, biotin, or solid supports via amide or ester linkages, enabling pull-down assays and imaging studies to elucidate the role of CAIII in hyperlipidemia and cancer [3]. The lower melting point of this ester (195-202°C) compared to its ethyl analog (>240°C) is a practical advantage during synthesis and purification, reducing the risk of thermal decomposition during workup and providing a wider solvent selection window for recrystallization.

Materials Science: Design of Chemoselective Metal-Organic Frameworks (MOFs) and Coordination Polymers

The heterobifunctional nature of 6-(Methoxycarbonyl)nicotinic acid, combined with its high certified purity (98%) , enables the rational design of coordination polymers with controlled dimensionality. The 5-carboxylic acid serves as a metal-binding site, while the 2-methyl ester acts as a non-coordinating, sterically directing group that can be post-synthetically modified (PSM) [4]. This contrasts sharply with the symmetric 2,5-diacid, which leads to extended, less controllable networks. For researchers building MOFs with specific pore sizes or catalytic sites, this compound provides the necessary site-isolation and functional handle for precise post-synthetic functionalization, a capability not offered by the symmetric diacid [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methoxycarbonyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.